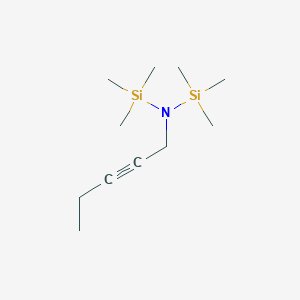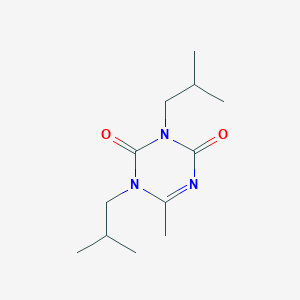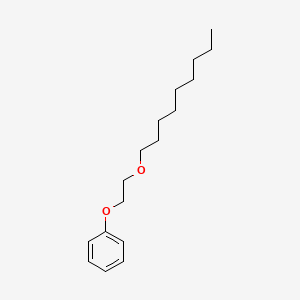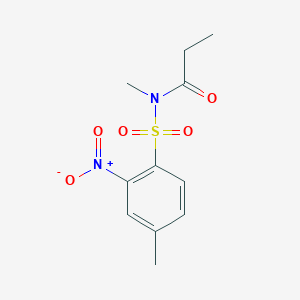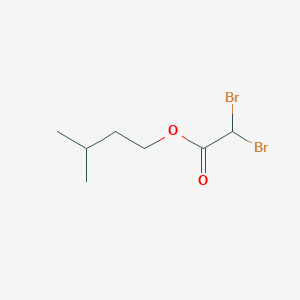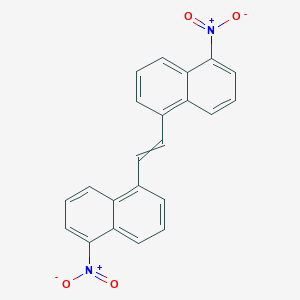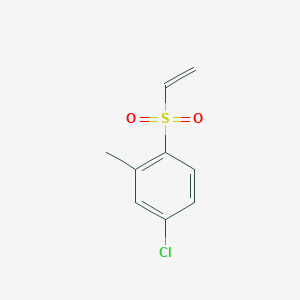![molecular formula C15H17NO B14346986 3-[Methyl(naphthalen-1-yl)amino]butan-2-one CAS No. 91584-99-5](/img/structure/B14346986.png)
3-[Methyl(naphthalen-1-yl)amino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is a complex organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthalene derivatives with appropriate amines and ketones. One common method is the hydroamination of olefins with nitroarenes, which has been reported to be effective in producing hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced catalytic systems to optimize the reaction efficiency. The use of continuous flow reactors and automated systems can further enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Aplicaciones Científicas De Investigación
3-[Methyl(naphthalen-1-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug candidates.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-[Methyl(naphthalen-1-yl)amino]butan-2-one exerts its effects involves interactions with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ketone groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butanol: A structurally similar compound with different functional groups.
2-Amino-3-methyl-1-butanol: Another related compound with an amino group and a butanol structure.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is unique due to its specific combination of a naphthalene ring, an amino group, and a butanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
91584-99-5 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-[methyl(naphthalen-1-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H17NO/c1-11(12(2)17)16(3)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3 |
Clave InChI |
JHLUGCWDLGCEFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)N(C)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

